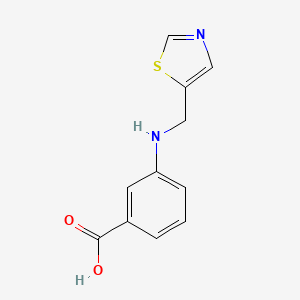

3-((Thiazol-5-ylmethyl)amino)benzoic acid

Description

3-((Thiazol-5-ylmethyl)amino)benzoic acid (molecular formula: C₁₁H₁₀N₂O₂S) is a benzoic acid derivative featuring a thiazole ring substituted at the 5-position with a methylene-amino linker. Its structure includes a carboxylic acid group on the benzene ring, which enhances hydrogen-bonding capabilities, and a 2-amino-thiazole moiety, a heterocyclic system known for its role in medicinal chemistry and material science .

Properties

IUPAC Name |

3-(1,3-thiazol-5-ylmethylamino)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2S/c14-11(15)8-2-1-3-9(4-8)13-6-10-5-12-7-16-10/h1-5,7,13H,6H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUTJRDNKIIWPLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NCC2=CN=CS2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((Thiazol-5-ylmethyl)amino)benzoic acid typically involves the reaction of 3-aminobenzoic acid with thiazole derivatives. One common method is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as silica-supported tungstosilisic acid .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also gaining traction in industrial settings .

Chemical Reactions Analysis

Carboxylic Acid Reactivity

The benzoic acid moiety undergoes classical acid-derived transformations:

-

Key Insight : Esterification is highly efficient under acid catalysis, while amide couplings require activating agents like HCTU to achieve high yields .

Amine Functionalization

The secondary amine participates in nucleophilic and alkylation reactions:

-

Notable Observation : Acylation proceeds without protecting the carboxylic acid group, suggesting moderate nucleophilicity of the amine .

Thiazole Ring Modifications

The thiazole heterocycle engages in electrophilic substitutions and cycloadditions:

-

Critical Factor : Bromination at C-4 is favored due to electron-donating effects of the methylamino linker .

Multicomponent Reactions

The compound serves as a building block in complex syntheses:

-

Thiazolidinone Formation : Reaction with thioglycolic acid under Dean-Stark conditions yields thiazolidinone derivatives (72% yield) .

-

Pd-Catalyzed Cross-Couplings : Combines with aryl halides to generate bioconjugates with enhanced π-stacking (e.g., antiproliferative agents) .

Degradation Pathways

Scientific Research Applications

Medicinal Chemistry

3-((Thiazol-5-ylmethyl)amino)benzoic acid has been investigated for its potential as an antimicrobial agent. Studies have shown that it exhibits significant antibacterial activity against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA). For instance, a study reported that certain thiazole derivatives had minimum inhibitory concentration (MIC) values significantly lower than conventional treatments, indicating their potential as alternatives for resistant infections.

Anticancer Research

The compound has also been explored for its cytotoxic effects against various cancer cell lines. Research demonstrated that it effectively reduced viability in drug-resistant cancer cells, suggesting its potential role in overcoming resistance mechanisms associated with common chemotherapeutic agents. In particular, studies have shown that it induces apoptosis in cancer cells through mechanisms involving caspase activation .

Biochemical Pathways Modulation

3-((Thiazol-5-ylmethyl)amino)benzoic acid may modulate critical signaling pathways such as MAPK and PI3K/Akt, which are essential for cell survival and proliferation. This modulation could lead to therapeutic applications in treating metabolic disorders and cancers .

Antibacterial Efficacy Against MRSA

A study evaluated the effectiveness of thiazole derivatives against MRSA, revealing promising results with MIC values significantly lower than those of standard treatments. This highlights the compound's potential as an alternative treatment option for antibiotic-resistant infections.

Cytotoxicity in Drug-resistant Cancer Cells

Research demonstrated that 3-((Thiazol-5-ylmethyl)amino)benzoic acid effectively reduced the viability of drug-resistant cancer cell lines. The findings suggest that this compound could play a crucial role in developing new therapies for cancers that exhibit resistance to conventional drugs .

Data Table: Comparative Analysis of Biological Activities

Mechanism of Action

The mechanism of action of 3-((Thiazol-5-ylmethyl)amino)benzoic acid involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. This compound may also interfere with DNA synthesis and repair mechanisms, leading to its potential use as an anticancer agent .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features of 3-((Thiazol-5-ylmethyl)amino)benzoic acid with analogous compounds from the literature:

Key Observations :

Crystallographic and Physicochemical Properties

- Crystallinity: The carboxylic acid group in 3-((Thiazol-5-ylmethyl)amino)benzoic acid may promote robust crystal packing via O-H···N or O-H···O interactions, as observed in similar systems analyzed using SHELX software .

- Solubility: Compared to sulfanyl- or tetrazole-containing analogs , the amino-thiazole group likely increases aqueous solubility at physiological pH due to protonation of the amine (-NH₂) group.

- Thermal Stability : Thiazole rings generally confer thermal stability, but the presence of a labile -NH₂ group may reduce decomposition temperatures relative to mercapto or methyl-substituted derivatives .

Biological Activity

3-((Thiazol-5-ylmethyl)amino)benzoic acid, a compound with potential therapeutic applications, has garnered interest due to its unique structural properties and biological activities. This article explores its biological activity, including antimicrobial effects, cytotoxicity, and mechanisms of action, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be described as follows:

- IUPAC Name : 3-((Thiazol-5-ylmethyl)amino)benzoic acid

- CAS Number : 1339490-87-7

- Molecular Formula : C11H10N2O2S

- Molecular Weight : 234.27 g/mol

Biological Activity Overview

The biological activity of 3-((Thiazol-5-ylmethyl)amino)benzoic acid has been investigated across various studies, highlighting its potential in antimicrobial and anticancer applications.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of thiazole derivatives, including 3-((Thiazol-5-ylmethyl)amino)benzoic acid. Research indicates that compounds containing thiazole rings exhibit significant antibacterial activity against a range of pathogens.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | < 100 µg/mL | |

| Escherichia coli | < 50 µg/mL | |

| Pseudomonas aeruginosa | < 75 µg/mL |

In a comparative study, thiazole derivatives demonstrated superior activity compared to traditional antibiotics like ampicillin and streptomycin, indicating their potential as novel antimicrobial agents.

Cytotoxicity Studies

The cytotoxic effects of 3-((Thiazol-5-ylmethyl)amino)benzoic acid were evaluated against various cancer cell lines. The compound exhibited selective toxicity towards cancer cells while sparing normal cells.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa (cervical cancer) | 15.6 | |

| MCF7 (breast cancer) | 12.4 | |

| A549 (lung cancer) | 20.1 |

These results suggest that the compound could be developed further for use in cancer therapy.

The mechanism of action for thiazole-containing compounds often involves interaction with specific molecular targets within cells. For example, the binding affinity to bacterial enzymes or receptors can disrupt essential biochemical pathways, leading to cell death or growth inhibition.

Proposed Mechanisms:

- Inhibition of Enzymatic Activity : Thiazole derivatives may inhibit enzymes critical for bacterial cell wall synthesis.

- Induction of Apoptosis : In cancer cells, the compound may trigger apoptotic pathways through caspase activation.

- Modulation of Signaling Pathways : The compound could affect pathways such as MAPK or PI3K/Akt, which are crucial in cell survival and proliferation.

Case Studies

-

Antibacterial Efficacy Against MRSA :

A study evaluated the effectiveness of thiazole derivatives against methicillin-resistant Staphylococcus aureus (MRSA), revealing that certain derivatives had MIC values significantly lower than conventional treatments, suggesting a promising alternative for resistant infections. -

Cytotoxicity in Drug-resistant Cancer Cells :

Research demonstrated that 3-((Thiazol-5-ylmethyl)amino)benzoic acid effectively reduced viability in drug-resistant cancer cell lines, indicating its potential role in overcoming resistance mechanisms associated with common chemotherapeutic agents.

Q & A

Basic Research Questions

What synthetic methodologies are most effective for preparing 3-((Thiazol-5-ylmethyl)amino)benzoic acid, and how do reaction conditions influence yield?

The synthesis of this compound typically involves condensation reactions between thiazole derivatives and benzoic acid precursors. For example, a reflux-based method using acetic acid as a solvent and catalyst can facilitate the coupling of 2-aminothiazol-4(5H)-one derivatives with formyl-substituted benzoic acid intermediates, achieving moderate to high yields under optimized conditions (3–5 hours, 80–100°C) . Multicomponent reactions (MCRs) are also viable, where amines, aldehydes, and thiols react in a one-pot procedure to form the thiazole-benzoic acid scaffold . Key factors include pH control, temperature stability, and the use of polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates.

What analytical techniques are critical for characterizing the structural and electronic properties of this compound?

- Nuclear Magnetic Resonance (NMR): H and C NMR confirm proton environments and carbon connectivity, particularly distinguishing thiazole ring protons (δ 7.5–8.5 ppm) and the benzoic acid carbonyl (δ ~170 ppm) .

- X-ray Crystallography: SHELX software refines crystal structures, revealing hydrogen-bonding networks (e.g., carboxylic acid dimers) and dihedral angles between aromatic rings, which influence molecular packing .

- Mass Spectrometry (MS): High-resolution MS validates molecular weight and fragmentation patterns, essential for purity assessment .

How does the compound’s hydrogen-bonding capacity affect its crystallization behavior?

The carboxylic acid group and secondary amine facilitate robust hydrogen-bonding networks. Graph set analysis (e.g., Etter’s rules) reveals motifs like dimers between carboxylic acid groups and interactions involving the thiazole ring. These interactions stabilize polymorphic forms and influence solubility .

Advanced Research Questions

How can density-functional theory (DFT) predict the electronic properties and reactivity of this compound?

Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms accurately model frontier molecular orbitals (HOMO-LUMO gaps) and charge distribution. For instance, DFT calculations show electron-withdrawing effects from the thiazole ring, which polarize the benzoic acid moiety and enhance electrophilic reactivity at the amino group . Basis sets like 6-311++G(d,p) are recommended for geometry optimization and vibrational frequency analysis .

What strategies resolve discrepancies between experimental and computational data on this compound’s stability?

Contradictions in thermochemical data (e.g., bond dissociation energies) can arise from approximations in exchange-correlation functionals. Employing post-Hartree-Fock methods (e.g., MP2) or double-hybrid functionals (e.g., B2PLYP) improves agreement with experimental atomization energies (average deviation <2.4 kcal/mol) . Validation via temperature-dependent IR spectroscopy or differential scanning calorimetry (DSC) further reconciles computational predictions with empirical observations .

How does the compound’s structure influence its potential as a ligand in catalytic systems?

The thiazole nitrogen and benzoic acid carboxylate can coordinate transition metals (e.g., Pd, Cu). For example, palladium complexes of similar thiazole-benzoic acid derivatives catalyze carbonylative coupling reactions (e.g., styrene methoxycarbonylation), with ligand denticity and electronic effects tuning catalytic activity . Advanced studies should pair X-ray absorption spectroscopy (XAS) with DFT to map coordination geometries .

What role does the compound play in supramolecular chemistry applications?

The molecule’s dual hydrogen-bond donor/acceptor sites enable co-crystal engineering with complementary partners (e.g., pyridine derivatives). Crystal engineering workflows using SHELXD for structure solution and Mercury for packing analysis can design materials with tailored porosity or optoelectronic properties .

Methodological Notes

- Synthesis Optimization: Use Design of Experiments (DoE) to screen solvent polarity, temperature, and catalyst loading .

- Data Validation: Cross-reference computational results with multiple spectroscopic techniques (e.g., Raman for vibrational modes) .

- Crystallography: Employ synchrotron radiation for high-resolution data collection on microcrystalline samples .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.